molecular formula C12H11NO2 B4025255 4-(5-methoxypyridin-3-yl)phenol

4-(5-methoxypyridin-3-yl)phenol

Cat. No.: B4025255
M. Wt: 201.22 g/mol
InChI Key: MQYUHITYOPOYJZ-UHFFFAOYSA-N
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Description

4-(5-Methoxypyridin-3-yl)phenol is a bifunctional chemical compound featuring a phenol and a methoxypyridine group, making it a valuable intermediate in medicinal chemistry and materials science research. Its structure is closely related to derivatives used in developing positron emission tomography (PET) ligands for neuroscience . For instance, compounds containing the 5-methoxypyridin-3-yl moiety are key precursors in synthesizing high-affinity radioligands for targets like metabotropic glutamate subtype 5 receptors (mGluR5) and α-synuclein aggregates, which are associated with Parkinson's disease and other neurological disorders . The phenolic hydroxyl group is a common handle for further chemical modification, including the formation of ethers or esters, and for constructing metal-chelating complexes . Researchers also utilize similar methoxypyridine derivatives as core structures for creating Schiff base ligands, which can coordinate with metal ions like Cu(II) and Co(II) to form complexes with potential antimicrobial properties . As a versatile building block, this compound facilitates the exploration of new therapeutic agents and diagnostic tools. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-methoxypyridin-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-10(7-13-8-12)9-2-4-11(14)5-3-9/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYUHITYOPOYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methoxypyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxypyridin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-(5-Methoxypyridin-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-methoxypyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its phenolic group can participate in hydrogen bonding and electron transfer processes, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine-Phenol Derivatives

a. 5-(4-Chloro-2-Methoxyphenyl)Pyridin-3-ol (CAS 1017414-83-3)
  • Structure : A chlorine substituent at the 4-position and methoxy at the 2-position on the phenyl ring attached to pyridine.
  • Properties: Molecular formula C₁₂H₁₀ClNO₂, molecular weight 235.67 g/mol.
b. 4-(5-Methoxypyridin-3-yl)Aniline (CAS 1552560-50-5)
  • Structure: Replaces the phenol group with an aniline (-NH₂) moiety.
  • Properties: The amino group increases basicity (pKa ~5) compared to the phenolic -OH (pKa ~10), altering solubility and reactivity. This substitution is critical in designing pH-sensitive prodrugs .
c. tert-Butyl (4-Hydroxy-5-Methoxypyridin-3-yl)Methylcarbamate
  • Structure : Incorporates a tert-butyl carbamate protective group.
  • Synthetic Utility : The carbamate group stabilizes the compound during synthesis, enabling selective deprotection for further functionalization .

Heterocyclic Analogs

a. 4-[5-(3-Methoxyphenyl)-1,2,4-Oxadiazol-3-yl]Pyridine
  • Structure : Contains a 1,2,4-oxadiazole ring linked to pyridine and methoxyphenyl groups.
  • Bioactivity : The oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. This compound is explored in anticancer research for its ability to inhibit tubulin polymerization .
b. 3,8-Diphenyl-5-(4-Methoxyphenyl)Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine
  • Structure : A fused heterocyclic system with thiazole and pyrimidine rings.
  • Properties : Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the planar aromatic system facilitating DNA intercalation .

Substituent Effects on Physicochemical Properties

Table 1 compares key properties of 4-(5-methoxypyridin-3-yl)phenol analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference ID
This compound ~217.23 Not reported -OCH₃ (pyridine), -OH Intermediate for drug design
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 235.67 Not reported -Cl, -OCH₃ (phenyl) Kinase inhibition
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 466–545 268–287 -Cl, -NO₂, -Br Antifungal (67–81% inhibition at 50 µg/mL)
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 279.28 Not reported 1,2,4-oxadiazole Tubulin inhibition

Q & A

Q. Optimization strategies :

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for improved yields.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
Key analytical methods include:

Technique Parameters Purpose
¹H/¹³C NMR DMSO-d₆ solvent, δ 2.50 ppm (¹H ref)Assign methoxy (δ 3.8–4.0 ppm), phenolic OH (δ 9–10 ppm), and pyridine protons .
FTIR ATR mode, 4000–400 cm⁻¹Identify O–H (3200–3500 cm⁻¹), C–O (1250 cm⁻¹), and pyridine ring vibrations (1600 cm⁻¹) .
HRMS ESI+ mode, m/z accuracy < 2 ppmConfirm molecular ion ([M+H]⁺) and rule out impurities .

Advanced note : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and torsional strain between pyridine and phenol rings .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition) may arise from:

  • Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer) affecting compound stability .
  • Purity thresholds : HPLC purity ≥95% reduces false positives; LC-MS monitors degradation .

Q. Methodological solutions :

  • Dose-response validation : Repeat assays with independent batches and include positive controls (e.g., known inhibitors).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA, Tukey’s test) .

Advanced: What strategies are used to study the interaction mechanisms of this compound with biological targets?

Answer:

  • Molecular docking (in silico) : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) or receptors, prioritizing hydrogen bonds with the phenol group and π-π stacking with the pyridine ring .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets, with buffer optimization to minimize nonspecific binding .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .

Case study : Analogous compounds show preferential binding to hydrophobic pockets in cytochrome P450 enzymes, validated via mutagenesis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing due to potential respiratory irritation .
  • Waste disposal : Collect in halogen-free containers for incineration, adhering to EPA guidelines .

Note : Chronic toxicity data are limited; avoid prolonged exposure and conduct regular risk assessments .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Answer:

  • Core modifications :

    Position Modification Impact
    Pyridine C5 Replace methoxy with halogen (F, Cl)Enhances metabolic stability .
    Phenol ring Introduce electron-withdrawing groups (NO₂, CF₃)Improves enzyme affinity .
  • Methodology :

    • Parallel synthesis using automated liquid handlers for high-throughput screening .
    • QSAR models (e.g., CoMFA) correlate substituent effects with bioactivity .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
  • Long-term stability : Monitor via HPLC every 6 months; degradation products often include quinone derivatives .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

  • SHELXL refinement : High-resolution (<1.0 Å) X-ray data distinguishes keto-enol tautomers via electron density maps .
  • Hydrogen bonding analysis : Intermolecular O–H···N bonds in the crystal lattice stabilize specific tautomers .

Example : Related pyridine-phenol hybrids exhibit enol dominance in solid state, confirmed by neutron diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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